L-Talose

説明

Significance of L-Talose as a Rare Sugar in Glycoscience

This compound is classified as an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde functional group nih.govwmcloud.org. It is one of the eight possible stereoisomeric forms of hexose (B10828440) sugars, a group that also includes more common sugars like glucose and galactose wmcloud.org. This compound is the enantiomer of D-Talose, meaning they are non-superimposable mirror images of each other. Specifically, D-Talose is noted as a C-2 epimer of galactose and a C-4 epimer of mannose, implying a similar stereochemical relationship for this compound as its enantiomer nih.gov.

This compound is considered a "rare sugar" due to its low abundance in nature. Its stereochemical uniqueness stems from its configuration, which is similar to that of glucose but with the hydroxyl group on the second carbon atom oriented oppositely. This subtle difference in spatial arrangement contributes to its distinctive three-dimensional structure and its relative unreactivity compared to more common hexose sugars wmcloud.org.

The study of rare sugars like this compound is crucial for understanding the vast diversity and complexity inherent in carbohydrate chemistry wmcloud.org. While not widely abundant, this compound is found in small quantities in certain plants and bacteria wmcloud.org. Notably, it is a component of microbial glycans and bioactive natural products. For instance, 6-deoxy-α-L-talose is a part of the O-polysaccharide in Aggregatibacter actinomycetemcomitans serotypes a and c, and 4-amino-4,6-dideoxy-L-talose is a critical component of tallysomycins, a class of anticancer antibiotics. Its presence in bacterial polysaccharides, often in an O-acetylated form, significantly contributes to the extensive structural variation observed in O-antigens, which are key determinants of bacterial identity and interaction with host immune systems.

Classification and Stereochemical Uniqueness of this compound

Overview of Current Research Trajectories for this compound

Current academic research on this compound spans several key areas, driven by its unique chemical properties and potential biological relevance. A significant focus is on its synthesis, often through enzymatic isomerization, utilizing enzymes like L-rhamnose isomerase (L-RI) or L-ribose isomerase to convert other sugars such as L-psicose or D-tagatose into this compound. Chemical synthesis methods, including Sharpless asymmetric dihydroxylation, also yield protected this compound derivatives chembase.cn.

This compound serves as a valuable precursor for the synthesis of various bioactive compounds and other rare sugars. Through different biochemical reactions, it can be transformed into derivatives such as L-talonic acid (via oxidation), L-talitol (via reduction), and L-allose (via isomerization).

Researchers are also investigating this compound's role in cellular metabolism and the transport mechanisms of rare sugars. Its ability to inhibit certain glycosidases, enzymes that break down complex carbohydrates, has implications for metabolic processes. Furthermore, this compound is being explored for its potential as a low-calorie sweetener and a functional ingredient in food products, owing to its sweetness profile.

In the realm of vaccine development and bacterial glycans, the study of this compound and its derivatives, such as 6-deoxy-L-talose, is gaining traction. These rare L-sugars are enriched in bacterial glycans and are recognized by immune proteins. Chemoenzymatic strategies are being developed to produce activated L-sugars, which are essential molecular tools for studying protein-based recognition of these biologically relevant deoxysugars and understanding bacterial-specific glycan pathways.

Data Tables

Table 1: Enzymatic Production Yields of L-Allose and D-Talose from L-Psicose and D-Tagatose using Immobilized L-RI

| Product | Starting Material | Enzyme Used | Final Yield (g) | Starting Material Syrup (w/w) | Number of Reactions/Cycles |

| L-Allose | L-Psicose | Immobilized L-RI | 23.0 | 1 L of 10% | 7 |

| D-Talose | D-Tagatose | Immobilized L-RI | 7.3 | 730 mL of 10% | 38 |

Table 2: Key Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Physical Form | Crystalline Powder [7 in first search] |

| Color | White [7 in first search] |

| Solubility in Water | Soluble [3 in first search] |

| Solubility in Methanol | Slightly soluble [3 in first search] |

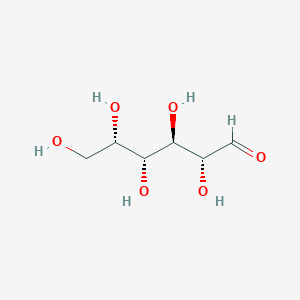

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319160 | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-25-1 | |

| Record name | L-Talose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Talose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-talose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for L Talose and Derivatives

Enzymatic Synthesis Approaches

Enzymatic synthesis leverages the catalytic power of enzymes to facilitate specific biochemical transformations. This approach is highly favored for rare sugar production due to its ability to operate under mild conditions, often leading to high yields and minimal byproduct formation.

L-Ribose Isomerase Mediated Production of L-Talose from L-Psicose and D-Tagatose

L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 has been identified as a key enzyme in the conversion of specific ketoses into their corresponding aldoses. This enzyme can catalyze the reversible isomerization of L-psicose to L-allose and D-tagatose to D-talose nih.govfishersci.caguidetopharmacology.org. The enzymatic reaction proceeds at 40 °C, and at equilibrium, the conversion yield of L-allose from L-psicose was reported to be 35.0%, while D-talose production from D-tagatose reached 13.0% nih.govfishersci.ca. For practical applications, the recombinant L-RI from Escherichia coli JM109 was immobilized on DIAION HPA25L resin nih.govfishersci.ca. This immobilization significantly enhanced the enzyme's reusability, allowing for repeated batch reactions. The immobilized enzyme maintained its activity for over 7 uses when converting L-psicose to L-allose and for more than 37 uses when converting D-tagatose to D-talose nih.gov. Following separation and concentration, the final crystalline yields were 23.0% for L-allose and 7.30% for D-talose nih.gov.

Table 1: L-Ribose Isomerase Mediated Production of L-Allose and D-Talose

| Substrate | Product | Equilibrium Yield (%) nih.govfishersci.ca | Final Crystalline Yield (%) nih.gov | Enzyme Reusability (Cycles) nih.gov |

| L-Psicose | L-Allose | 35.0 | 23.0 | >7 |

| D-Tagatose | D-Talose | 13.0 | 7.30 | >37 |

Cellobiose (B7769950) 2-Epimerase (RmCE) Conversion of D-Galactose to D-Talose

Cellobiose 2-epimerase (RmCE) from Rhodothermus marinus has been shown to catalyze the conversion of D-galactose to D-talose, a reaction not previously known to occur in nature dsmz.denih.govfishersci.ca. This enzyme primarily converts a glucose residue to a mannose residue in β-1,4-linked oligosaccharides, but its monosaccharide specificity also includes the epimerization of D-galactose to D-talose dsmz.defishersci.ca. During the conversion, D-tagatose is also generated as an isomerization byproduct, which can impact the purity of the D-talose product over time dsmz.de. Through process optimization, a maximum conversion of approximately 20% D-talose was achieved from D-galactose dsmz.de. Further optimization led to the production of 23 g/L of D-talose with a purity of 86% and a yield of 8.5% when starting from 4 g of D-galactose dsmz.de. The reaction is typically performed at 70 °C dsmz.de.

Table 2: Cellobiose 2-Epimerase (RmCE) Conversion of D-Galactose to D-Talose

| Substrate | Main Product | Byproduct | Max. Conversion (%) dsmz.de | Optimized Yield (g/L) dsmz.de | Purity (%) dsmz.de |

| D-Galactose | D-Talose | D-Tagatose | ~20 | 23 | 86 |

L-Rhamnose Isomerase (L-RI) Application in this compound Production

L-Rhamnose isomerase (L-RI; E.C. 5.3.1.14) is an inducible enzyme involved in L-rhamnose metabolism in various microorganisms. Beyond its primary role in L-rhamnose isomerization, L-RI exhibits broad substrate specificity, making it a valuable biocatalyst for the production of several rare sugars, including this compound.

The L-rhamnose isomerase gene (rhi) from Mesorhizobium loti has been cloned and expressed in Escherichia coli, and the recombinant enzyme characterized for its application in this compound production. This enzyme displays activity towards various aldoses, including D-allose and this compound. This compound production from galactitol was achieved through a two-step reaction, indicating its potential for large-scale synthesis. The purified enzyme exhibited a specific activity of 76.1 U/mg and showed highest activity at 60 °C and pH 9.0. It is a metal-dependent enzyme, with optimal activity observed in the presence of Mn2+. The equilibrium value for this compound in the L-tagatose:this compound conversion was reported to be approximately 10%.

Table 3: Characteristics of Mesorhizobium loti L-Rhamnose Isomerase

| Characteristic | Value |

| Optimal Temperature | 60 °C |

| Optimal pH | 9.0 |

| Metal Ion Requirement | Mn2+ |

| Specific Activity | 76.1 U/mg |

| L-Tagatose:this compound Equilibrium | ~90:10 |

An immobilized L-rhamnose isomerase from Pseudomonas sp. strain LL172 (later identified as Pseudomonas stutzeri) has been successfully applied for the enzymatic synthesis of this compound and D-gulose. Starting from rare sugars L-tagatose and D-sorbose, the production yields at equilibrium were 12% for this compound and 10% for D-gulose, respectively. This enzyme exhibits broad substrate specificity, reacting not only with L-rhamnose but also with L-lyxose, L-mannose, D-ribose, D-gulose, D-allose, and this compound. The optimal conditions for this enzyme include a pH of 9.0 and a temperature of 60 °C, with Mn2+ being a necessary cofactor.

Table 4: Pseudomonas sp. strain LL172 L-Rhamnose Isomerase Production

| Substrate | Product | Equilibrium Yield (%) |

| L-Tagatose | This compound | 12 |

| D-Sorbose | D-Gulose | 10 |

Mesorhizobium loti L-Rhamnose Isomerase Characterization and Application

Enzyme Optimization and Engineering for Enhanced this compound Yield and Purity

Despite the promise of enzymatic synthesis, challenges such as modest yields, byproduct formation, and enzyme stability often necessitate further optimization and engineering efforts dsmz.de. Strategies for enhancing this compound yield and purity primarily involve enzyme optimization and protein engineering techniques. For instance, the low specific activity of Cellobiose 2-epimerase (RmCE) in converting D-galactose to D-talose highlights the need for improvement. Researchers have explored creating mutant libraries through random mutation and employing semi-rational design methods to enhance enzyme activity and thermostability dsmz.de. An example includes the introduction of specific residues (S99M/Q371F) from RmCE into the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus (CsCE), which resulted in a twofold increase in catalytic efficiency (kcat) dsmz.de. These engineering approaches aim to improve the catalytic performance, substrate specificity, and operational stability of the enzymes, thereby leading to more efficient and cost-effective this compound production.

Production from Precursor Molecules via Specific Enzymes (e.g., dTDP-6-deoxy-L-talose 4-dehydrogenase)

Enzymatic methods offer highly stereoselective routes for the production of this compound and its derivatives from precursor molecules. A key enzyme in this context is dTDP-6-deoxy-L-talose 4-dehydrogenase (Tll), also known as dTDP-6-deoxy-L-lyxo-4-hexulose reductase. microbialtec.comnih.gov This enzyme plays a crucial role in the biosynthesis of dTDP-6-deoxy-L-talose by catalyzing the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose (also referred to as dTDP-4-keto-6-deoxy-L-mannose or dTDP-4-dehydro-β-L-rhamnose) in the presence of NADPH and H+. microbialtec.comnih.govsmolecule.com The reaction is represented as: dTDP-6-deoxy-β-L-talose + NADP+ ⇌ dTDP-4-dehydro-β-L-rhamnose + NADPH + H+ microbialtec.com.

This enzymatic pathway is particularly relevant in microorganisms. For instance, in Actinobacillus actinomycetemcomitans NCTC 9710, dTDP-6-deoxy-L-talose is a component of the serotype c-specific polysaccharide antigen. nih.govresearchgate.net The enzyme Tll from A. actinomycetemcomitans is responsible for synthesizing dTDP-6-deoxy-L-talose, distinguishing its product stereospecifically from dTDP-L-rhamnose, which is produced by another reductase acting on the same substrate. nih.gov Similarly, in Mycobacterium abscessus, an enzyme designated Tle (Talose epimerase), identified as MAB_4111c, converts dTDP-L-rhamnose into dTDP-6-deoxy-L-talose, which is subsequently used in glycopeptidolipid (GPL) biosynthesis. nih.gov

Other enzymatic approaches include the use of L-rhamnose isomerase (L-RI). Immobilized L-RI from Pseudomonas sp. strain LL172 has been reported to convert rare sugars like L-tagatose and D-sorbose into this compound and D-gulose, respectively, with production yields of 12% for this compound at equilibrium. beilstein-journals.orgnih.gov Additionally, L-ribose isomerase can facilitate the production of this compound from L-psicose and D-tagatose. Current time information in Bangalore, IN.

Chemical Synthesis Strategies

Chemical synthesis provides diverse routes for accessing this compound and its derivatives, often involving intricate protection and deprotection steps to achieve desired stereochemistry. smolecule.com

L-Rhamnose, a readily available 6-deoxy sugar, serves as a key precursor for the chemical synthesis of this compound. Current time information in Bangalore, IN.researchgate.net A patented three-step process involves protection, oxidation, and reduction to yield 6-deoxy-L-talose. Current time information in Bangalore, IN.

Table 1: Synthesis of 6-Deoxy-L-Talose from L-Rhamnose Current time information in Bangalore, IN.

| Step | Reagents/Conditions | Product | Yield |

| 1. Methylation | L-Rhamnose (40 g, 244 mmol), Methanol (400 mL), H⁺-type cation exchange resin (40 g), reflux, 12 hours | Methyl-6-L-rhamnoside | 93% |

| 2. Protection | Methylated product, Acetone (85 mL), 2,2-dimethoxypropane (B42991) (138 mL), p-toluenesulfonic acid (1.548 g), 2 hours; Neutralization with NaHCO₃, chromatography | Methyl-6-deoxy-2,3-O-isopropylidene-L-rhamnoside | 47 g (from 40g L-Rhamnose) |

| 3. Oxidation & Reduction | Protected intermediate undergoes oxidation to introduce a ketone group, followed by sodium borohydride (B1222165) (NaBH₄) reduction | 6-deoxy-L-talose | 50–60% (overall yield for this route) |

The Sharpless asymmetric dihydroxylation is a powerful enantioselective method for synthesizing this compound derivatives. Current time information in Bangalore, IN.acs.orgchimia.chwikipedia.org This method utilizes catalytic amounts of osmium tetroxide (OsO₄) in conjunction with a stoichiometric oxidant, often potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and chiral ligands derived from cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). wikipedia.org

While the request specifies this compound, the provided prompt includes a halo-divergent strategy for D-Talose analogues. This strategy involves the synthesis of halogenated pyran analogues of D-talose from a known precursor, 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-mannopyranose. bohrium.combeilstein-archives.orgresearchgate.netbeilstein-journals.orgresearchgate.net

The synthesis involves activating the C4 hydroxyl group as a triflate and subsequent direct treatment with a nucleophilic halogen. beilstein-journals.org These halogenated analogues typically adopt standard ⁴C₁-like conformations in solution and solid-state, despite 1,3-diaxial repulsion between the fluorine at C2 and the halogen at C4. beilstein-archives.orgresearchgate.netbeilstein-journals.orgresearchgate.net Conformational analysis reveals that deviations in intra-annular torsion angles increase with the size of the halogen at C4 (F < Cl < Br < I). beilstein-archives.orgresearchgate.netbeilstein-journals.orgresearchgate.net Density functional theory (DFT) calculations support the preference for a ⁴C₁-like conformation. beilstein-archives.orgresearchgate.netbeilstein-journals.orgresearchgate.net

Table 2: Selected Structural Features of Halogenated D-Talose Analogues beilstein-journals.org

| Feature | Halogen at C4 (F) | Halogen at C4 (Cl) | Halogen at C4 (Br) | Halogen at C4 (I) | Native D-Talose |

| C–C bond lengths within pyran ring (Å) | 1.50–1.54 | 1.50–1.54 | 1.50–1.54 | 1.50–1.54 | 1.52–1.53 |

| H2–C2–F2 bond angle (°) | 109.69–109.78 | 109.69–109.78 | 109.69–109.78 | 109.69–109.78 | 105.87 (H2–C2–O2) |

| H3–C3–F3 bond angle (°) | 107.97 | 107.67 | 107.47 | 107.46 | 108.85 |

Note: Data for halogenated analogues show C–C bond lengths generally shorter than native D-talose, except for the C3–C4 bond of the iodine analogue. beilstein-journals.org

Convergent block glycosylation strategies are employed for the total synthesis of complex oligosaccharides that incorporate this compound or its derivatives. nih.govacs.org This approach involves synthesizing smaller, protected monosaccharide or oligosaccharide blocks, which are then coupled together to form the larger target oligosaccharide. nih.govacs.org

A notable example is the total synthesis of a pentasaccharide repeating unit of Acinetobacter baumannii K11 capsular polysaccharides, which contains 6-deoxy-L-talose. nih.govacs.org This synthesis was achieved using a [3+2] block glycosylation strategy, indicating the coupling of a trisaccharide block with a disaccharide block. nih.govacs.org Key to this strategy was the use of a 2,2,2-trichloroethoxycarbonyl (Troc)-protected monosaccharide unit, which allowed for high yields during glycosylation. nih.govacs.org Chemoselective deprotection of the Troc group was performed under mild, pH-neutral conditions, ensuring the integrity of O-glycosidic bonds, azido (B1232118) groups, and acid/base sensitive functionalities. nih.govacs.org Furthermore, a thiotolylglycoside disaccharide donor containing 6-deoxy-L-talose was synthesized for the first time using an armed-disarmed glycosylation method between two thiotolylglycosides. nih.govacs.org

Aminosugars, which are carbohydrates containing an amino group, are crucial components of various biomacromolecules and microbial secondary metabolites, including antibiotics. researchgate.net The stereoselective introduction of amino functionalities onto sugar scaffolds presents a significant synthetic challenge. researchgate.net

This compound-configured aminosugars can be synthesized through various chemical routes. For instance, 2-amino-2,6-dideoxy-L-talose has been identified as a component of type-V pneumococcal capsular polysaccharide. annualreviews.org A flexible route for synthesizing branched amino pyran derivatives, including this compound-configured compounds, involves starting from D- or L-glyceraldehyde-derived 1,2-oxazines. iupac.org This method utilizes reduction of a bicyclic 1,2-oxazine derivative with sodium borohydride (NaBH₄) to stereoselectively introduce a hydroxyl group. iupac.org Subsequent methanolysis and exhaustive reduction can furnish the desired this compound-configured branched amino pyran derivative. iupac.org Alternatively, performing N-bromosuccinimide (NBS)-promoted methanolysis first, followed by carbonyl reduction (e.g., with L-selectride), can lead to isomeric reduction products with D-idose configuration, highlighting the stereodivergent potential of this approach. iupac.org

Convergent Block Glycosylation Strategies for Oligosaccharides Containing this compound

Microbial Biotransformation for this compound Production

Microbial biotransformation offers a powerful avenue for the sustainable production of this compound and its derivatives. This approach leverages the catalytic capabilities of enzymes derived from microorganisms to convert more abundant precursor sugars into this compound.

One significant enzymatic pathway involves the use of L-rhamnose isomerase (L-RI). An L-RI from Pseudomonas sp. strain LL172 has been demonstrated to catalyze the isomerization of L-tagatose to this compound. At equilibrium, this reaction has shown a production yield of 12% for this compound beilstein-journals.orgbeilstein-journals.org. Similarly, L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 can convert D-tagatose into D-talose, achieving a 13.0% yield at equilibrium and a final yield of 7.30% after crystallization nih.gov. While this specific example pertains to D-talose, it illustrates the general applicability of L-RI enzymes in the production of talose isomers.

Another notable enzyme, L-rhamnose isomerase (L-RhI) from Mesorhizobium loti, has been successfully cloned and expressed in Escherichia coli. This recombinant enzyme exhibits activity with various aldoses, including this compound. Its application in this compound production from galactitol has been demonstrated through a two-step reaction, suggesting its potential for large-scale synthesis researchgate.net.

Beyond direct isomerization of this compound, microbial systems are also crucial for the biosynthesis of this compound-containing sugar nucleotides, which are essential precursors for complex glycans in various organisms. For instance, the biosynthesis of thymidine (B127349) diphosphate (B83284) (dTDP)-6-deoxy-L-talose from dTDP-D-glucose involves a four-step enzymatic cascade. This cascade is catalyzed by dTDP-Glc 4,6-dehydratase (RmlB), dTDP-4-keto-6deoxy-Glc 3,5-epimerase (RmlC), and a C4 reductase (TII) researchgate.net. Furthermore, an enzyme named Tle (Talose epimerase) from Mycobacterium abscessus has been characterized for its ability to convert dTDP-L-Rhamnose into dTDP-6-deoxy-L-Talose researchgate.net.

The following table summarizes some key enzymatic conversions for talose production:

Table 1: Enzymatic Production of Talose Isomers

| Enzyme Source | Substrate | Product | Equilibrium Yield (%) | Final Yield (after purification) (%) | Reference |

| Pseudomonas sp. strain LL172 L-RI | L-Tagatose | This compound | 12 | Not specified | beilstein-journals.orgbeilstein-journals.org |

| Cellulomonas parahominis MB426 L-RI | D-Tagatose | D-Talose | 13.0 | 7.30 | nih.gov |

| Mesorhizobium loti L-RhI (in E. coli) | Galactitol | This compound | Not specified | Not specified | researchgate.net |

Challenges and Future Directions in this compound Synthesis

Future directions in this compound synthesis are focused on overcoming these limitations to enable more efficient and scalable production. A key area of focus is the development of mass-production methods to meet the increasing demand for rare sugars researchgate.net. Advances in genomics and bioengineering are expected to play a pivotal role in identifying and engineering novel enzymes and microbial strains with enhanced catalytic activity, substrate specificity, and improved equilibrium constants for this compound synthesis beilstein-journals.org. Enzyme engineering, in particular, is crucial for improving the robustness and efficiency of biocatalysts for industrial applications, potentially allowing for enzyme reuse and cost reduction researchgate.net. The integration of chemoenzymatic methods, combining the strengths of chemical and enzymatic approaches, also represents a promising future direction for the synthesis of complex glycans containing this compound nih.gov. Continued research into optimizing reaction conditions, developing novel enzyme immobilization techniques, and exploring new microbial sources for this compound-producing enzymes will be vital for advancing its sustainable and economical production.

Biochemical Pathways and Metabolism of L Talose

Participation in Carbohydrate Metabolism Pathways

L-Talose is involved in carbohydrate metabolism pathways, notably through its interaction with specific enzymes. The compound has been observed to inhibit certain glycosidases, enzymes responsible for breaking down complex carbohydrates. This inhibitory action can consequently influence broader metabolic processes, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The interaction of this compound with glycolysis and the pentose phosphate pathway (PPP) is primarily mediated by its ability to inhibit glycosidases. By affecting these enzymes, this compound can indirectly impact the flux through these central metabolic routes. The pentose phosphate pathway, an alternative to glycolysis, is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is vital for reductive biosynthesis and protection against oxidative stress, and ribose-5-phosphate (B1218738) (R5P), a precursor for nucleotide synthesis. mdpi.comresearchgate.netlibretexts.org Glycolytic intermediates, such as glucose-6-phosphate, can be diverted into the oxidative arm of the PPP. researchgate.netnih.gov

This compound serves as a substrate for several specific isomerases, facilitating its conversion into other rare sugars. Key enzymes involved in these transformations include aldose isomerase and L-ribose isomerase. Research has identified this compound as a substrate for ribose-5-phosphate isomerase (RpiB) and glucose-6-phosphate isomerase (PFGPI). cymitquimica.com Additionally, mannose-6-phosphate (B13060355) isomerase from Bacillus subtilis has shown activity with this compound. asm.org

This compound is recognized as a novel substrate for both ribose-5-phosphate isomerase and glucose-6-phosphate isomerase. cymitquimica.com

Ribose-5-Phosphate Isomerase (RpiB) : The recombinant D-ribose-5-phosphate isomerase (RpiB) from Clostridium thermocellum demonstrates activity with this compound, converting it to L-tagatose with an 89% conversion yield within approximately 90 minutes. nih.gov Other RpiB enzymes, such as those from Thermotoga maritima and Clostridium difficile, also exhibit activity with this compound. nih.govplos.org These enzymes typically show specificity for aldose substrates possessing hydroxyl groups oriented in the same direction at the C2, C3, and C4 positions. nih.govnih.gov

Table 1: Isomerization of this compound by Ribose-5-Phosphate Isomerase (RpiB)

| Enzyme Source | Substrate | Product | Conversion Yield (%) | Time (min) | Key Specificity Trait | Citation |

| Clostridium thermocellum RpiB | This compound | L-tagatose | 89 | ~90 | Hydroxyl groups oriented in the same direction at C2, C3, and C4 | nih.gov |

| Thermotoga maritima RpiB | This compound | - | - | - | Hydroxyl groups oriented in the same direction at C2, C3, and C4 | nih.gov |

| Clostridium difficile RpiB | This compound | - | - | - | Hydroxyl groups oriented in the right-handed configuration at C2 and C3 | nih.gov |

Glucose-6-Phosphate Isomerase (PFGPI) : Glucose-6-phosphate isomerase from Pyrococcus furiosus (PFGPI) can convert this compound into L-tagatose with an 80% conversion yield and L-galactose with a 5% conversion yield after approximately 420 minutes. researchgate.netnih.gov The optimal conditions for this this compound isomerization by PFGPI are pH 7.0, 95°C, and 1.5 mM Co²⁺. researchgate.netnih.gov This enzyme exhibits a unique activity preference for aldose substrates where hydroxyl groups are oriented in the same direction at C2, C3, and C4. researchgate.netnih.gov Furthermore, PFGPI has been engineered to enhance its catalytic efficiency for monosaccharides, demonstrating its potential as a developed this compound isomerase. nih.gov

Table 2: Isomerization of this compound by Glucose-6-Phosphate Isomerase (PFGPI)

| Enzyme Source | Substrate | Main Product | Conversion Yield (%) | Minor Product | Conversion Yield (%) | Optimal Conditions | Citation |

| Pyrococcus furiosus PFGPI | This compound | L-tagatose | 80 | L-galactose | 5 | pH 7.0, 95°C, 1.5 mM Co²⁺ | researchgate.netnih.gov |

Substrate for Specific Isomerases

Biosynthesis of Nucleotide Sugars Containing this compound

This compound is incorporated into nucleotide sugars, particularly in the form of deoxythymidine diphosphate-6-deoxy-L-talose (dTDP-6-deoxy-L-talose), which is an activated nucleotide sugar. oup.com

The biosynthesis of dTDP-6-deoxy-L-talose is a multi-step pathway that originates from dTDP-D-glucose (dTDP-D-Glc). This process typically involves four enzymatic steps: C4,C6 dehydration, C3 epimerization, C5 epimerization, and C4 reduction. researchgate.net The initial three enzymes (RmlA, RmlB, and RmlC) are shared with the dTDP-L-rhamnose biosynthetic pathway. oup.com Specifically, dTDP-Glc 4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxy-Glc 3,5-epimerase (RmlC) are involved, followed by a C4 reductase. researchgate.net The intermediate dTDP-4-keto-rhamnose is then reduced by a specific reductase, Tll (thymidine diphospho-6-deoxy-L-lyxo-4-hexulose reductase), to yield dTDP-6-deoxy-L-talose. researchgate.netnih.gov This biosynthetic pathway is part of broader nucleotide sugar metabolism. wikipedia.org The enzyme dTDP-6-deoxy-L-talose 4-dehydrogenase (EC 1.1.1.134) catalyzes the reversible conversion of dTDP-6-deoxy-L-talose to dTDP-4-keto-6-deoxy-L-glucose, utilizing NADP⁺ as a cofactor. wikipedia.orgontosight.ai

dTDP-6-deoxy-L-talose is a crucial component in the biosynthesis of specific bacterial polysaccharides. vulcanchem.com It serves as an essential building block for glycoconjugates found in Gram-negative bacteria and certain antibiotics. ontosight.ai The activity of enzymes involved in dTDP-6-deoxy-L-talose biosynthesis, such as dTDP-6-deoxy-L-talose 4-dehydrogenase, is vital for the synthesis of bacterial cell walls, which directly impacts bacterial virulence and their ability to evade the host immune system. ontosight.ai For instance, 6-deoxy-L-talose is a key constituent of the O-polysaccharide in Aggregatibacter actinomycetemcomitans serotypes a and c. A gene cluster responsible for the synthesis of the serotype c-specific polysaccharide antigen, which contains 6-deoxy-L-talose, has been identified in Actinobacillus actinomycetemcomitans. wikipedia.orgnih.gov

Biological Roles and Bioactivity of L Talose and Its Derivatives

Occurrence in Natural Products and Glycans

L-Talose is not widely distributed in nature but is notably present in specific microbial glycans and complex bioactive natural products, underscoring its unique biochemical significance.

This compound, specifically as 6-deoxy-α-L-talose, is a component of the O-polysaccharide in Aggregatibacter actinomycetemcomitans serotypes a and c . The serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans NCTC 9710 also contains 6-deoxy-L-talose researchgate.net. In these serotypes, the O-antigens are homopolymers of enantiomers of 6-deoxytalose, frequently undergoing O-acetylation glycoscience.ru.

6-deoxy-L-talose is a crucial component of glycan structures within bacterial cell walls, where it contributes to their structural integrity and essential functionality smolecule.com. It is found in the O-specific polysaccharide (O-antigen) of bacterial lipopolysaccharides (LPS). For instance, 6-deoxy-L-talose is a monosaccharide component of the O-specific polysaccharide from Pseudomonas maltophilia strain N.C.I.B. 9204 nih.gov. Furthermore, the O-specific polysaccharide of Mesorhizobium huakuii strain S-52 includes two residues of 6-deoxy-L-talose and one L-rhamnose within its trisaccharide repeating unit researchgate.net. The O-antigens of Burkholderia pseudomallei and Burkholderia mallei LPS also feature a disaccharide repeating unit containing (1→3)-linked 6-deoxy-α-L-talopyranose nih.gov.

This compound is a vital constituent of tallysomycins, which are a class of glycopeptide anticancer antibiotics . Tallysomycins A and B are known to incorporate a distinct amino sugar, 4-amino-4,6-dideoxy-L-talose nih.gov. Research has shown that the inactivation of the tlmK gene, associated with the tallysomycin (B1496223) gene cluster, results in the accumulation of novel compounds that lack 4-amino-4,6-dideoxy-L-talose digitallibrary.co.in. Another example is maduralide, a natural product with weak Gram-positive antibacterial activity, which is a C-13-O-glycoside of 6-deoxy-3'-O-methyl-β-L-talose nih.gov.

Components of Bacterial Cell Walls and Lipopolysaccharides (LPS)

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, particularly in the realm of antimicrobial and antifungal applications.

Studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens . For example, 3-O-Methyl-6-deoxy-D-talose and its derivatives exhibit significant biological activities, including antimicrobial effects ontosight.ai. Certain novel sugar quaternary ammonium (B1175870) compounds, featuring lipophilic aromatic groups, have displayed notable antibacterial activity researchgate.net. Specific hybrid compounds, which are this compound derivatives modified with amide functional groups at the C-3 position of fluoroquinolone scaffolds, have shown potential antimicrobial activity against clinical isolates of fluoroquinolone-resistant Escherichia coli researchgate.net.

The antimicrobial activity of selected this compound derivatives is summarized below:

| Compound Type | Target Organism | MIC (mM) / Activity | Reference |

| Hybrid Compound 9 (Fluoroquinolone derivative) | Escherichia coli (resistant) | 0.2668 ± 0.0001 | researchgate.net |

| Hybrid Compound 10 (Fluoroquinolone derivative) | Escherichia coli (resistant) | 0.1358 ± 0.0025 | researchgate.net |

| Hybrid Compound 13 (Fluoroquinolone derivative) | Escherichia coli (resistant) | 0.0898 ± 0.0014 | researchgate.net |

| Ciprofloxacin (Standard Drug) | Escherichia coli (resistant) | 0.5098 ± 0.0024 | researchgate.net |

| Norfloxacin (Standard Drug) | Escherichia coli (resistant) | 0.2937 ± 0.0021 | researchgate.net |

Derivatives of this compound have been explored for their antifungal capabilities . Similar to their antimicrobial counterparts, 3-O-Methyl-6-deoxy-D-talose and its derivatives also exhibit significant antifungal properties ontosight.ai. Polyene macrolide derivatives containing this compound have demonstrated antifungal activity google.com.

Specific genistein (B1671435) derivatives, namely genistein 4',7-di-α-L-6-deoxy-talopyranoside and genistein 7-α-L-6-deoxy-talopyranoside, have shown strong antifungal activity against various fungi responsible for systemic mycoses, including Cryptococcus neoformans, Candida albicans, and Aspergillus niger, as well as the plant pathogenic fungus Rhizoctonia solani google.com. Furthermore, glycoconjugates that include 6-deoxy-α-L-talose as part of their glycone structure have exhibited fungicidal activity against Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Phytophthora parasitica mdpi.comresearchgate.net.

The antifungal activity of selected this compound derivatives is presented below:

| Compound Type | Target Organism | MIC (mM) / Activity | Reference |

| Hybrid Compound 10 (Fluoroquinolone derivative) | Candida albicans | 0.0056 ± 0.0014 | researchgate.net |

| Hybrid Compound 10 (Fluoroquinolone derivative) | Penicillium chrysogenum | 0.0453 ± 0.0156 | researchgate.net |

| Genistein 4',7-di-α-L-6-deoxy-talopyranoside | Cryptococcus neoformans | Strong antifungal activity | google.com |

| Genistein 4',7-di-α-L-6-deoxy-talopyranoside | Candida albicans | Strong antifungal activity | google.com |

| Genistein 4',7-di-α-L-6-deoxy-talopyranoside | Aspergillus niger | Strong antifungal activity | google.com |

| Genistein 4',7-di-α-L-6-deoxy-talopyranoside | Rhizoctonia solani | Strong antifungal activity | google.com |

| Genistein 7-α-L-6-deoxy-talopyranoside | Cryptococcus neoformans | Strong antifungal activity | google.com |

| Genistein 7-α-L-6-deoxy-talopyranoside | Candida albicans | Strong antifungal activity | google.com |

| Genistein 7-α-L-6-deoxy-talopyranoside | Aspergillus niger | Strong antifungal activity | google.com |

| Genistein 7-α-L-6-deoxy-talopyranoside | Rhizoctonia solani | Strong antifungal activity | google.com |

| Glycoconjugates with 6-deoxy-α-L-talose (Compounds 1-7) | Sclerotinia sclerotiorum | Certain fungicidal activity (at 50 µg/mL) | mdpi.comresearchgate.net |

| Glycoconjugates with 6-deoxy-α-L-talose (Compounds 1-7) | Rhizoctonia solani | Certain fungicidal activity (at 50 µg/mL) | mdpi.comresearchgate.net |

| Glycoconjugates with 6-deoxy-α-L-talose (Compounds 1-7) | Botrytis cinerea | Certain fungicidal activity (at 50 µg/mL) | mdpi.comresearchgate.net |

| Glycoconjugates with 6-deoxy-α-L-talose (Compounds 1-7) | Phytophthora parasitica | Certain fungicidal activity (at 50 µg/mL) | mdpi.comresearchgate.net |

Interactions with Biological Systems

Modulation of Nucleotide Sugar Metabolic Pathways

This compound and its derivatives play significant roles in modulating nucleotide sugar metabolic pathways, particularly within bacterial systems. Deoxythymidine diphosphate (B83284) (dTDP)-activated sugar nucleotides are crucial glycosylation donors for glycosyltransferases, which are enzymes responsible for producing diverse carbohydrate structures in living organisms. Among these, dTDP-6-deoxy-L-talose (dTDP-β-L-6dTal) is an activated rare sugar that can be synthesized from intermediates within the dTDP-L-rhamnose biosynthetic pathway. nih.govacs.orgnih.gov

The nucleotidyltransferase RmlA, an enzyme found in bacteria, initiates the production of several rare nucleoside diphosphate (NDP)-sugars. These NDP-sugars, including dTDP-β-L-6dTal, can regulate downstream glycan assembly through a mechanism of feedback inhibition on RmlA, often by binding to an allosteric site. nih.govacs.org The production of dTDP-β-L-6dTal relies on a cellular pathway involving RmlA, suggesting that direct product inhibition may be a regulatory factor in some bacterial species. nih.govacs.org

Metabolic engineering efforts have explored the potential to synthesize novel nucleotide sugars. For instance, introducing the tll gene from Actinobacillus actinomycetemcomitans into Escherichia coli can lead to the production of dTDP-6-deoxytalose. The tll gene encodes dTDP-6-deoxy-L-lyxo-4-hexulose reductase, an enzyme that converts dTDP-4-dehydro-6-deoxy-L-mannose, an endogenous nucleotide sugar, into dTDP-6-deoxytalose. This engineered pathway allows for the generation of dTDP-6-deoxytalose, which can then serve as a substrate for the production of various glycones. nih.govasm.org Nucleotide sugar metabolism primarily occurs in the cytosol, but also in the Golgi apparatus where polysaccharide biosynthesis and protein glycosylation take place. acs.org

Impact on Bacterial Physiology and Pathogenicity

This compound and its deoxy derivatives are integral components of microbial glycans and natural products, significantly influencing bacterial physiology and pathogenicity. 6-Deoxy-L-talose, for example, is a key constituent of glycan structures within bacterial cell walls, contributing to their structural integrity and essential functionality, which are vital for bacterial survival and virulence. smolecule.com

Specific bacterial species incorporate this compound derivatives into their surface structures. Aggregatibacter actinomycetemcomitans serotypes have been shown to contain 6-deoxy-α-L-talose as part of their O-polysaccharide, a component of lipopolysaccharide (LPS). nih.govasm.org Similarly, this compound-containing capsular polysaccharides (K-antigens) are found in Acinetobacter baumannii, such as K83 and K11 serotypes. These K-antigens are recognized as major virulence factors that enable A. baumannii to evade the host immune system. nih.govfrontiersin.org

Lipopolysaccharide (LPS), a complex molecule on the outer membrane of Gram-negative bacteria, is crucial for bacterial virulence and plays a role in defining bacterial serotypes. acs.org Beyond its role in virulence, LPS also forms a permeability barrier at the cell surface, contributing to the intrinsic resistance of Gram-negative bacteria against various antimicrobials. acs.org Modifications to the lipid A moiety of LPS, including the addition of specific sugars, can significantly influence how bacteria interact with their host. nih.gov For instance, the type A LPS of Burkholderia pseudomallei contains repeating subunits of glucose and talose. The presence of these relatively insoluble talose residues in type A LPS may contribute to decreased LPS solubility. plos.org The diverse structural features of bacterial glycosylation systems, often involving rare monosaccharides and unusual glycosylation mechanisms, are highly relevant to the virulence strategies employed by many bacterial pathogens. nih.gov

Beyond its structural roles, this compound has demonstrated direct biological impacts on organisms. Studies have shown that this compound can exert growth inhibitory effects against the nematode Caenorhabditis elegans. This inhibitory action suggests that this compound may function as an antimetabolite, interfering with carbohydrate metabolism due to its structural similarity to common natural substrates. tandfonline.com

Immune Response Modulation by this compound Containing LPS

This compound, particularly as a component of bacterial lipopolysaccharides (LPS) and exopolysaccharides (EPSs), plays a role in modulating host immune responses. LPS is a complex molecule found on the outer membrane of Gram-negative bacteria, and its O-antigen component, which can contain this compound derivatives like 6-deoxy-L-talose, is involved in bacterial pathogenicity and the initiation of immune responses. smolecule.commdpi.com

LPS is a potent inducer of inflammation, primarily by activating Toll-like receptor 4 (TLR4) and other inflammatory caspase-mediated signaling pathways in host cells. oup.comfrontiersin.org The release of LPS into circulation, often from lysed bacteria, can lead to a severe systemic inflammatory response known as septic shock. oup.comresearchtrends.net

However, the immune modulation by this compound-containing glycans is not exclusively pro-inflammatory. For example, exopolysaccharides (EPSs) produced by Bifidobacterium longum 35624, which are characterized by a branched hexasaccharide repeating unit containing 6-deoxy-L-talose, have been shown to suppress allergic responses. In studies involving OVA-sensitized mice, these EPSs significantly reduced interleukin-4 (IL-4) expression and eosinophil levels in lung tissue, while increasing interleukin-10 (IL-10) levels, indicating an anti-inflammatory and immune-regulatory effect. aun.edu.eg

The structural diversity of LPS, including the presence of talose, can influence the innate immune signaling triggered by bacteria. While LPS from Burkholderia pseudomallei (Bp) is generally considered a weak inducer of the host immune system, variations in its LPS structure, such as the presence of talose, affect its ability to stimulate innate immune responses. Notably, LPS from high-virulence serotype B B. pseudomallei strains can significantly induce the innate immune response, highlighting the impact of specific sugar compositions on host-pathogen interactions. plos.org The recognition of LPS by pattern recognition receptors (PRRs) like TLR4 initiates signaling pathways that lead to the production of various cytokines, thereby shaping the host's immune response. frontiersin.orgaun.edu.egumich.edu Moreover, LPS from certain gut commensals has been observed to induce beneficial immune responses in the host. oup.com

Studies on L-Sugar-Binding Proteins and Glycan Ligands

The intricate sugar sequences decorating cell surfaces are recognized by specialized carbohydrate-binding proteins (CBPs), which include antibodies and lectins. researchgate.netnih.govacs.orgnih.gov While mammalian cells utilize a relatively limited set of ten monosaccharide building blocks, bacteria synthesize hundreds of activated sugars to construct their diverse glycans. Many of these bacterial sugars are considered "rare" as they are absent in mammals and are notably enriched in deoxy L-sugars, such as L-rhamnose (L-Rha), 6-deoxy-L-talose (L-6dTal), and L-colitose (L-Col). researchgate.netnih.govacs.orgnih.gov

Despite the prevalence and importance of these rare L-sugars in bacterial glycans, there is a limited availability of probes to identify the specific CBPs that bind to them and mediate host-pathogen interactions. researchgate.netnih.govacs.orgnih.gov To address this, researchers are developing chemoenzymatic strategies to synthesize defined glycoconjugates containing L-fucose (L-Fuc) and its structural analog, L-colitose (L-Col). These tailor-made glycoconjugates are then used to investigate their binding interactions with immune proteins. researchgate.netnih.govacs.orgnih.gov

Studies have revealed that both bacterial and mammalian glycosyltransferases (GTs) possess the ability to transfer various L-sugars, including L-colitose, L-fucose, and L-galactose (L-Gal), onto different glycan acceptors. researchgate.netnih.govacs.org Furthermore, these precisely defined glycoconjugates serve as valuable tools for detecting rare L-sugar-binding proteins present in human serum. researchgate.netnih.govacs.org For instance, a specific glycoconjugate, LNB-L-Col, has been shown to mimic a bacterial O55 oligosaccharide unit fragment. Anti-O55 antibody demonstrated reactivity with BSA-LNT-L-Col, confirming that the L-sugars were successfully incorporated into the terminal position of the glycoconjugate and were accessible to known CBPs. acs.org The specificity of L-Col binding has been further validated through competition experiments utilizing O55 LPS and other LPS variants containing different deoxy L-sugars, such as O26 (with L-Rha and L-FucNAc) and O128 (with L-Fuc). acs.org

Structural and Conformational Analysis of L Talose

Stereochemical Arrangement and Unique Configuration

L-Talose is classified as a monosaccharide within the L-sugar series. Its open-chain structure features a specific stereochemical arrangement of hydroxyl groups: at C2 (left), C3 (right), and C4 (left). This configuration distinguishes it from other aldohexoses. This compound is a C2 epimer of L-galactose and a C4 epimer of L-glucose. wikipedia.org The presence of multiple axial hydroxyl groups in its favored chair conformation contributes to its "unusual" configuration and influences its conformational preferences. researchgate.netresearchgate.net

Pyranose and Furanose Forms in Solution and Solid State

Like other monosaccharides, this compound exists in equilibrium between its open-chain form and various cyclic hemiacetal forms in solution. These cyclic forms include six-membered rings, known as pyranoses, and five-membered rings, known as furanoses. masterorganicchemistry.comnist.gov Both pyranose and furanose forms can exist as alpha (α) and beta (β) anomers, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). masterorganicchemistry.commsu.edu

In aqueous solution, the pyranose form generally predominates for many aldohexoses, with a smaller amount of the furanose and open-chain forms also present in equilibrium. masterorganicchemistry.com For D-Talose, specifically, research has indicated that only two forms, one of which was the β-pyranose structure, were readily detectable at equilibrium in aqueous solution. researchgate.net The exact distribution of these forms in solution is influenced by factors such as solvent and temperature. nist.govresearchgate.net In the solid state, a pure sample of an anomer remains stable, but in solution, especially at alkaline pH, it will interconvert to an equilibrium mixture of the various forms.

Conformational Preferences and Dynamics

The cyclic forms of this compound, particularly the pyranose ring, exhibit conformational flexibility.

Studies on halogenated pyran analogues of D-talose have shown that these compounds predominantly adopt standard ⁴C₁-like conformations in both solution and solid states. researchgate.netbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org This preference is observed despite 1,3-diaxial repulsion between substituents, such as fluorine at C2 and a halogen at C4. researchgate.netbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org Density functional theory (DFT) calculations further support the preference of talose analogues for a ⁴C₁-like conformation. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-archives.org

The pyranose ring of this compound can undergo ring puckering and chair-flip transitions (e.g., between ⁴C₁ and ¹C₄ chair conformations). youtube.com While the ⁴C₁ chair conformation is generally the most stable for many hexopyranoses, the presence of axial hydroxyl groups in talose can influence its conformational dynamics. researchgate.netresearchgate.net Molecular dynamics simulations are often employed to study these conformational features and transitions in hexoses, including talose. researchgate.net For instance, the low hydrophilicity of β-D-talose has been linked to the formation of a high-occurrence intramolecular hydrogen-bonded bridge between the 1,3-syn-diaxial 2-OH and 4-OH groups, which stabilizes a particular conformation. researchgate.net

The specific conformation of the pyranose ring is defined by its intra-annular torsion angles. researchgate.net In halogenated D-talose analogues, solid-state conformational analysis reveals deviations in these torsion angles. researchgate.netbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org These deviations arise from steric repulsion, particularly between the axial fluorine at C2 and the axial halogen at C4. The extent of this deviation increases with the size of the halogen at C4 (F < Cl < Br < I). researchgate.netbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org This highlights how steric interactions, especially from axial substituents, play a crucial role in shaping the preferred conformations and dynamics of this compound and its derivatives.

Analysis of Ring Puckering and Chair-Flip Transitions

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structure and conformational preferences of this compound. pharmaknowledgeforum.comlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is a primary method for determining the molecular structure and connectivity of compounds. pharmaknowledgeforum.comlehigh.edunih.govnumberanalytics.comuoa.gr For carbohydrates, NMR provides atomic-level resolution, allowing for the determination of sugar components, absolute configuration, ring form (pyranose/furanose), anomeric configuration (alpha/beta), and linkage information. nih.gov Dynamic NMR (DNMR) can be used to study ring puckering and chair-flip transitions in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by identifying characteristic vibrational modes. pharmaknowledgeforum.comlehigh.eduuoa.gr

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound, providing crucial information for molecular formula determination. pharmaknowledgeforum.comlehigh.eduuoa.gr High-resolution mass spectrometry (HRMS) can provide precise molecular formulas. pharmaknowledgeforum.com

These techniques, often used in combination, allow for a comprehensive understanding of this compound's complex structural and conformational landscape.

¹⁹F NMR Analysis of Halogenated Talose AnaloguesThe conformational analysis of this compound and its derivatives has significantly benefited from ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies involving halogenated analogues. Research on halogenated pyran analogues of D-talose, such as compounds 12-15, has provided insights into their solution-state conformationsmitoproteome.orgbiosynth.com. These analogues typically adopt standard ⁴C₁-like conformations in solutionmitoproteome.org.

¹⁹F NMR spectra reveal distinct chemical shifts for fluorine atoms based on their position and surrounding environment. For instance, in the studied halogenated talose analogues (12-15), the ¹⁹F resonance of fluorine at the C3 position (F3) appears at a lower field compared to F2, a phenomenon attributed to F3's adjacency to the C4 halogen . A notable trend observed is a strong increase in the chemical shift of F3 as the size of the halogen incorporated at C4 increases: -208.33 ppm for the fluorine analogue (12), -197.95 ppm for the chlorine analogue (13), -192.80 ppm for the bromine analogue (14), and -184.56 ppm for the iodine analogue (15) . Conversely, the increase in the chemical shift of F2 is less pronounced, with an upfield shift from -205.46 ppm for compound 12 to -200.55 ppm for compound 15 .

Vicinal and geminal coupling constants derived from ¹⁹F NMR suggest that the core conformation undergoes minimal changes, although an increasing chair distortion is noted with larger halogens at C4 . Fluorination, in general, is known to influence lipophilicity and typically does not lead to significant distortions of the pyranose conformation, even in multifluorinated sugars. Furthermore, ¹⁹F NMR spectroscopy is a prominent tool in studies investigating protein-carbohydrate interactions involving deoxyfluorinated carbohydrates. This technique is also utilized for determining reaction conversions and yields during the synthesis of fluorinated talose analogues.

Table 1: Selected ¹⁹F NMR Chemical Shifts for Halogenated Talose Analogues (470 MHz, CDCl₃)

| Compound | Halogen at C4 | F2 Chemical Shift (ppm) | F3 Chemical Shift (ppm) |

| 12 | F | -205.46 | -208.33 |

| 13 | Cl | -200.55 | -197.95 |

| 14 | Br | -200.55 | -192.80 |

| 15 | I | -200.55 | -184.56 |

Note: Data extracted from reference . F2 chemical shift for 13, 14, 15 is listed as -200.55 ppm in the source.

¹³C NMR Spectroscopy¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structural and stereochemical properties of this compound, enabling the precise identification of carbon and hydroxyl group orientations through their characteristic chemical shiftscenmed.com. Studies on D-talose have utilized ¹³C NMR, leading to corrections of previously published assignments for its anomers.

General ¹³C NMR chemical shift ranges for aldohexopyranoses indicate that anomeric carbons (C1) of reducing pyranoses typically resonate between δC ~ 90–100 ppm, with β-anomeric configurations usually appearing less shielded than α-anomeric configurations. Secondary hydroxyl carbons typically show signals in the δC ~ 65–85 ppm range, while hydroxymethyl carbons (e.g., C6) are observed around δC ~ 60–65 ppm.

¹³C NMR has been instrumental in the structural elucidation of 6-deoxy-L-talose-containing O-specific polysaccharides found in Escherichia coli antigens. Furthermore, analyses of ¹³C NMR spectra have demonstrated unique behaviors for talose, ribose, and allose in molybdate (B1676688) solutions, highlighting the utility of this technique in understanding carbohydrate interactions. While reducing sugars can exhibit complex ¹H NMR spectra due to tautomeric equilibria, which may obscure coupling constant determination, techniques like 1D FESTA allow for obtaining individual ¹H NMR spectra of pyranoside and furanoside forms of reducing fluorosugars, aiding conformational analysis.

X-ray Crystallography for Solid-State ConformationX-ray crystallography is a powerful experimental science for determining the atomic and molecular structure of crystals, providing a three-dimensional picture of electron density and atomic positions, including chemical bonds and crystallographic disorder. This technique is crucial for resolving crystal structures and validating the stereochemistry of this compound and its analoguescenmed.com.

Studies on halogenated pyran analogues of D-talose (compounds 13-15 and 17) have shown that they adopt a standard ⁴C₁-like conformation in the solid state . This conformation is maintained despite the presence of 1,3-diaxial repulsion between the F2 and C4 halogen atoms . Solid-state conformational analysis of these halogenated pyrans has revealed deviations in their intra-annular torsion angles, which arise from the repulsion between the axial fluorine at C2 and the axial halogen at C4 . This deviation is observed to increase with the increasing size of the halogen at C4 (F < Cl < Br < I) .

Key structural parameters derived from X-ray crystallography provide detailed insights into the molecular geometry:

C-C Bond Lengths: The C-C bond lengths within the pyran rings of the halogenated analogues range between 1.50 and 1.54 Å, which is comparable to that of native α-D-talose (compound 18), reported between 1.52–1.53 Å .

Bond Angles: All bond angles in the halogenated analogues are generally larger than those in native talose (compound 18) by 0.1–4.07° . For instance, the H2–C2–F2 bond angles in compounds 13-15 and 17 are similar (109.69–109.78°) but significantly larger than the H2–C2–O2 bond angle of talose (105.87°) . Conversely, the H3–C3–F3 bond angles show a slight decrease depending on the nature of the atom at C4 (F: 107.97°; Cl: 107.67°; Br: 107.47°; I: 107.46°), in comparison to talose (108.85°) .

Table 2: Selected Bond Angles for Halogenated Talose Analogues and α-D-Talose (°)

| Compound | H2–C2–X2 (X=F) / H2–C2–O2 (for Talose) | H3–C3–F3 | H4–C4–X4 (X=F, Cl, Br, I) / H4–C4–O4 (for Talose) |

| 13 (Cl at C4) | 109.78 | 107.67 | 108.07 |

| 14 (Br at C4) | 109.78 | 107.47 | 107.94 |

| 15 (I at C4) | 109.78 | 107.46 | 107.78 |

| 17 (Trifluorinated) | 109.69 | 107.97 | 109.36 |

| 18 (α-D-Talose) | 105.87 | 108.85 | 109.33 |

Note: Data extracted from reference . X2 refers to the halogen at C2, which is fluorine in the analogues. X4 refers to the halogen at C4.

Furthermore, 6-deoxy-L-talose has been shown to crystallize exclusively in the α-pyranose form, with its six-membered ring adopting a chair conformation. The crystal structure of 6-deoxy-L-talose forms a three-dimensional hydrogen-bonded network, where each molecule acts as both a hydrogen bond donor and acceptor for four hydrogen bonds.

Computational Chemistry in Conformational AnalysisComputational chemistry methods play a vital role in complementing experimental spectroscopic and crystallographic data, providing deeper insights into the conformational preferences and electronic structures of this compound and its derivatives.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) calculations are a versatile and widely used approach in electronic structure calculations for many-electron systems, capable of providing accurate results for various molecular properties, including total energy and potential energy curves. In the context of this compound, DFT calculations have been employed to corroborate the observed preference of talose analogues to adopt a ⁴C₁-like conformationmitoproteome.org. This computational method also allows for the calculation of thermodynamic stability, offering a theoretical framework for understanding conformational equilibriacenmed.com.

Beyond general conformational analysis, DFT calculations have been specifically utilized to investigate the probability of internal hydrogen bond formation in rare sugars, including talose. The integration of DFT calculations with experimental NMR data is a powerful approach, as DFT can predict parameters like J-couplings, which are directly related to dihedral angles via the Karplus equation, thereby aiding in conformational assignments. Furthermore, DFT calculations can be used to compute room temperature Boltzmann populations of different conformers, providing a quantitative understanding of their relative stabilities. For instance, in studies of 1,3-difluorinated alkanes, DFT calculations demonstrated that a specific conformation, gg(l), remains the minimum energy conformation even with increasing solvent polarity.

Advanced Analytical Techniques for L Talose Research

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective technique widely employed for the analysis of carbohydrates, including L-Talose. This method is particularly effective for detecting and quantifying this compound in biological systems, offering nanomolar sensitivity cenmed.com. A key advantage of HPAEC-PAD is its ability to directly analyze carbohydrates without the need for prior derivatization, which simplifies sample preparation and reduces potential artifacts nih.goveasychem.orgbiosynth.com.

HPAEC-PAD separates carbohydrates based on their pKa values, utilizing an anion-exchange column in an alkaline eluent, typically composed of sodium hydroxide (B78521) and sometimes sodium acetate (B1210297) nih.gov. The pulsed amperometric detection then quantifies the analytes by measuring the current generated from their electrochemical oxidation at a gold electrode biosynth.com. This detection method is highly selective for compounds containing oxidizable functional groups, characteristic of carbohydrates biosynth.com. The technique provides high-resolution separations for both small monosaccharides, such as this compound, and larger oligosaccharides. It is also routinely used for determining the monosaccharide composition of polysaccharides after hydrolysis nih.gov.

Isotopic Labeling and Mass Spectrometry for Metabolic Tracking

Isotopic labeling, coupled with mass spectrometry, represents a powerful approach for dynamically tracking the metabolic pathways involving this compound. By replacing one or more specific atoms in this compound with their stable isotopes (e.g., 13C-labeled this compound), researchers can trace the molecule's passage through various chemical reactions and metabolic pathways within a biological system cenmed.com.

Mass spectrometry detects the difference in the mass of these isotopically labeled molecules, allowing for precise identification and quantification of metabolites and their derivatives over time. This technique provides dynamic insights into biological systems, enabling the identification of nutrient sources, assessment of pathway activities, and monitoring of metabolic changes under different conditions. Unlike static metabolomics data, isotopic tracing offers a dynamic understanding of metabolic flux, revealing how this compound is produced, consumed, and transformed within a living system. It can even be applied to monitor the incorporation of labeled precursors into pathways at the single-cell level.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely utilized for the purity assessment and quantitative analysis of this compound. HPLC is particularly valuable for the chromatographic purification of this compound, especially when enantioselective synthesis is involved, often employing chiral columns to separate this compound from byproducts and its D-enantiomer cenmed.com.

The purity of commercially available this compound is frequently verified using HPLC, with reported purities often exceeding 98.0%. Beyond simple purity checks, HPLC is also a high-frequency method for determining the monosaccharide composition of complex polysaccharides. In such applications, polysaccharides are first hydrolyzed into their constituent monosaccharides, which are then often chemically derivatized (e.g., with 1-phenyl-3-methyl-5-pyrazolone (PMP)) to enhance detection sensitivity before HPLC analysis nih.gov. This enables precise quantification of this compound as a component of larger carbohydrate structures.

Gel Permeation Chromatography for Polysaccharide Analysis

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an essential technique for analyzing polysaccharides that may contain this compound as a monomeric unit. GPC separates molecules based on their hydrodynamic volume, which correlates with their molecular weight, allowing for the determination of molecular weight distribution nih.gov.

This method is crucial for characterizing the polydispersity and average molecular weight of this compound-containing polysaccharides. Polysaccharide standards with known molecular weights are used to calibrate GPC systems, ensuring accurate molecular weight estimations for unknown polysaccharide samples. GPC also serves as a purification tool, enabling the separation of different polysaccharide fractions based on their size. For instance, it has been successfully used to separate polysaccharides containing 6-deoxy-L-talose from other components in bacterial lipopolysaccharide preparations.

Advanced Spectroscopic Techniques for Dynamic Conformations

Advanced spectroscopic techniques provide crucial insights into the dynamic conformations of this compound, which are fundamental to understanding its biological interactions and functions. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the structural and conformational analysis of carbohydrates.

Dynamic NMR (DNMR) specifically allows researchers to study rapid conformational changes, such as ring puckering and chair-flip transitions, that occur in sugar molecules in solution cenmed.com. For L-hexopyranoses like this compound, the dominant chair conformation is typically the 1C4 conformation, though other conformations like boat, skew, and half-chair can also be present depending on substitution patterns. NMR provides detailed information on monosaccharide identification, anomeric configuration (alpha or beta), glycosidic linkage types, and the repeating unit sequences within polysaccharide chains nih.gov. Furthermore, molecular dynamics (MD) simulations are often used in conjunction with experimental data to model and understand the conformational features and dynamics of hexoses, including this compound, in various environments.

Cryogenic Electron Microscopy (Cryo-EM) is an emerging technique that can provide high-resolution structural information, particularly for larger biomolecular complexes. While this compound itself is a small monosaccharide, Cryo-EM becomes highly relevant when this compound is part of larger glycoconjugates, such as glycoproteins or polysaccharides, or when studying proteins that interact with this compound.

Cryo-EM allows for the visualization of macromolecules in their near-native, hydrated states, enabling the capture of transient conformations that are difficult to observe with other methods cenmed.com. Recent advancements in single-particle Cryo-EM have led to an exponential increase in the number of membrane protein structures determined at near-atomic resolution. This technique can be instrumental in understanding the dynamic interactions between this compound-containing glycans and their binding partners, such as carbohydrate-binding proteins (CBPs) or enzymes. Although challenges remain for very small membrane proteins, Cryo-EM's ability to study dynamics within a sample makes it a valuable tool for future research into complex this compound-mediated biological processes.

Future Perspectives and Emerging Research Areas

Hybrid Experimental-Computational Approaches in L-Talose Research

Integrating experimental and computational methodologies offers a powerful avenue to enhance this compound research. Hybrid approaches involve iterative cycles of computational prediction and experimental validation, accelerating the understanding of molecular properties and biological interactions nih.govresearchgate.net. For this compound, molecular dynamics (MD) simulations can predict solvation effects and binding affinities with lectins, while Density Functional Theory (DFT) can calculate the thermodynamic stability of its anomers . These computational models can be refined using experimental results, creating a feedback loop that improves prediction accuracy nih.gov. Such approaches have proven successful in optimizing protein properties, including enzyme activity, stability, and specificity nih.gov. Furthermore, artificial intelligence algorithms, such as machine and deep learning, combined with experimental data, can enhance the efficiency of these hybrid methods, enabling more accurate predictions of molecular behavior from limited experimental data researchgate.net. Hybrid experimental-theoretical methods have also been explored for quantitative identification of anomer proportions researchgate.net.

Expanding the Scope of Derivatization Strategies for this compound

Expanding derivatization strategies for this compound is crucial for both analytical purposes and the development of new bioactive compounds. This compound is known for its ability to participate in various biochemical reactions, leading to derivatives with significant biological activities . Researchers can design experiments to synthesize this compound derivatives by introducing functional groups, such as phosphorylation at the C6 position, to study enzyme inhibition or other biological activities . De novo asymmetric syntheses, such as those involving iterative dihydroxylation of dienoates, have yielded talo-γ-lactones amenable to various C-6 substituents, indicating potential for diverse derivatization nih.gov. General derivatization techniques for carbohydrates, such as trimethylsilyl (B98337) (TMS) and trimethylsilyl-oxime (TMSO) derivatization for gas chromatography (GC) analysis, and the use of chemical tags (e.g., 2-aminopyridine, 2-aminobenzamide) for improved detection sensitivity in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), can be further explored and optimized for this compound researchgate.net. These strategies can improve extraction selectivity, reduce matrix effects, increase instrumental response factors, and stabilize unstable compounds researchgate.netmdpi.com.

Applications in Synthetic Biology and Metabolic Engineering

This compound holds promising applications within the fields of synthetic biology and metabolic engineering, particularly in the production of valuable compounds and the design of novel biological systems. Metabolic engineering aims to enhance the production of economically valuable molecules through the genetic manipulation of microbial metabolism, while synthetic biology focuses on engineering biological components and systems acs.orgresearchgate.net. This compound research can contribute to studies on cell metabolism and the transport mechanisms of rare sugars, as well as the synthesis of other rare sugars . Synthetic biology provides tools for designing and optimizing metabolic pathways, enabling the creation of novel and flexible routes for product synthesis researchgate.netmdpi.com. This includes the use of synthetic DNA and genetic circuits to rewire metabolism and engineer microbial cell factories researchgate.netmdpi.com. Computational modeling, including genome-scale metabolic models (GEMs), plays a vital role in predicting gene targets and optimizing metabolic fluxes for increased production of desired substances mdpi.comoup.com.

Therapeutic Potential Beyond Current Discoveries

The therapeutic potential of this compound extends beyond its currently recognized properties, warranting further exploration. This compound and its derivatives have demonstrated antimicrobial and anti-inflammatory properties, and have been investigated for anti-tumor activity mdpi.com. Its ability to inhibit certain glycosidases and act as a substrate for isomerases suggests broader pharmacological interactions . Research into other rare sugars, such as D-allose, which exhibits anti-tumor, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties, indicates a diverse range of potential therapeutic applications for this compound and its derivatives researchgate.net. Furthermore, the biosynthetic pathways of bacterial nucleotide sugars, including 6-deoxy-L-talose, are considered potential targets for antibacterial therapeutics, highlighting this compound's relevance in drug discovery oup.com. Future studies could investigate its role in vaccine development and as an anti-fungal agent .

Q & A

Q. What experimental methods are critical for characterizing the structural and stereochemical properties of L-Talose?

To confirm the configuration of this compound (an aldohexose), use:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon chemical shifts to identify hydroxyl group orientations. For example, typical -NMR signals for this compound appear at δ 3.4–4.2 ppm (anomeric proton) and δ 5.2 ppm (hydroxyl groups) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry.

- Polarimetry : Measure optical rotation ([α]) to distinguish this compound from D-enantiomers.

Q. How can researchers optimize synthetic routes for this compound production in laboratory settings?

Focus on enantioselective synthesis and purification:

- Kiliani-Fischer Synthesis : Extend aldose chains while preserving L-configuration.

- Chromatographic purification : Use HPLC with chiral columns (e.g., Chiralpak® IA) to separate this compound from byproducts.

- Yield optimization : Monitor reaction conditions (pH, temperature) and catalysts (e.g., enzymatic vs. chemical) to improve efficiency .

Q. What methodologies are effective for detecting and quantifying this compound in biological systems?

- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : Achieve nanomolar sensitivity for carbohydrates in cellular extracts .